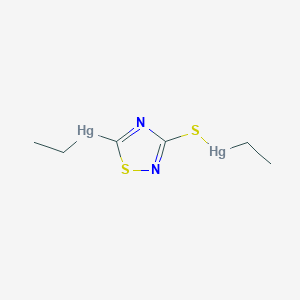
Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is an organomercury compound that features a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- typically involves the reaction of ethylmercury chloride with 5-ethyl-1,2,4-thiadiazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The ethyl group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Mercury(I) compounds or elemental mercury.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular processes .
類似化合物との比較
Similar Compounds
- Methylmercury(II) chloride
- Phenylmercury(II) acetate
- Mercury(II) thiocyanate
Uniqueness
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
特性
CAS番号 |
73928-12-8 |
|---|---|
分子式 |
C6H10Hg2N2S2 |
分子量 |
575.5 g/mol |
IUPAC名 |
ethyl-[3-(ethylmercuriosulfanyl)-1,2,4-thiadiazol-5-yl]mercury |
InChI |
InChI=1S/C2HN2S2.2C2H5.2Hg/c5-2-3-1-6-4-2;2*1-2;;/h(H,4,5);2*1H2,2H3;;/q;;;;+1/p-1 |
InChIキー |
ZUDWSLVZEURLLW-UHFFFAOYSA-M |
正規SMILES |
CC[Hg]C1=NC(=NS1)S[Hg]CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


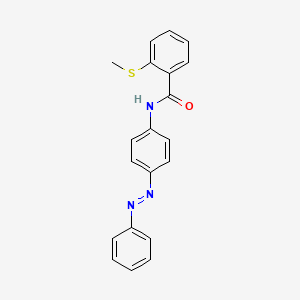
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
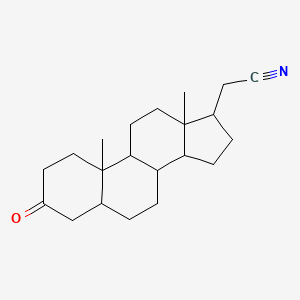
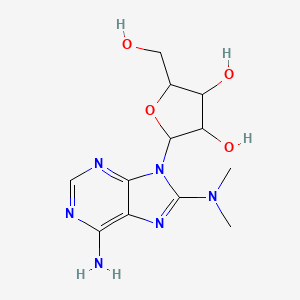

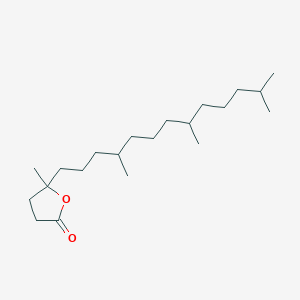
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
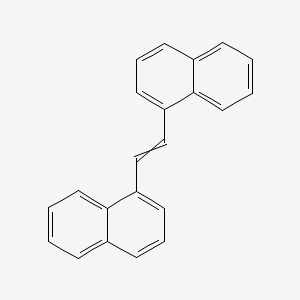
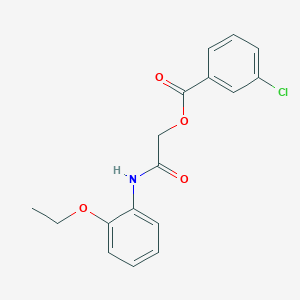
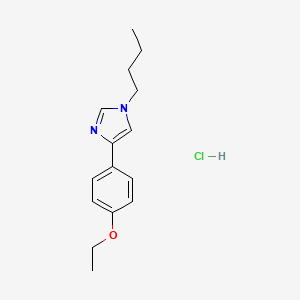
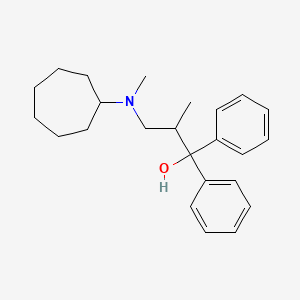
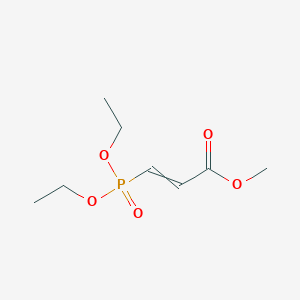
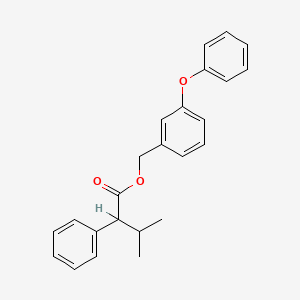
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
